Bienvenue dans la boutique en ligne BenchChem!

BMS-1001

PD-1/PD-L1 Immune Checkpoint Binding Affinity

BMS-1001 is the definitive, orally active PD-1/PD-L1 inhibitor for oncology research. Unlike monoclonal antibodies, it offers superior oral bioavailability for chronic in vivo dosing with a ~23 h half-life. With a validated IC50 of 2.25 nM and low cellular toxicity, it is the reliable small-molecule benchmark for T-cell exhaustion studies, outperforming earlier analogs like BMS-8 (IC50 7.2 µM). Its solved co-crystal structure makes it an ideal starting point for medicinal chemistry. Choose BMS-1001 for standardized, reproducible, and translationally relevant results.

Molecular Formula C35H34N2O7
Molecular Weight 594.7 g/mol
Cat. No. B2905482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-1001
Molecular FormulaC35H34N2O7
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CNC(CO)C(=O)O
InChIInChI=1S/C35H34N2O7/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40)/t30-/m1/s1
InChIKeyUWNXGZKSIKQKAH-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BMS-1001 for Research: An Orally Active Small Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint


BMS-1001 is a synthetic organic small molecule that functions as a potent inhibitor of the programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, a critical immune checkpoint in oncology [1]. Originating from a series developed by Bristol-Myers Squibb, it is one of the first small-molecule PD-1/PD-L1 inhibitors demonstrated to have cellular activity [2]. Its molecular weight is 594.24 g/mol, with a topological polar surface area of 130.27 Ų and a calculated XLogP of 5.24, indicating significant lipophilicity [1]. In contrast to monoclonal antibody therapies, BMS-1001 is an orally active compound, offering a distinct pharmacokinetic and pharmacodynamic profile for in vitro and in vivo studies . Its primary mechanism involves binding to human PD-L1, inducing its dimerization, and blocking its interaction with PD-1, thereby alleviating the PD-L1-induced exhaustion of T cells [2].

The Scientific Case Against Substituting BMS-1001: Why Bioactivity, Oral Activity, and Structural Differentiation Prevent Interchangeability


Substituting BMS-1001 with another PD-1/PD-L1 small molecule inhibitor or a monoclonal antibody is not scientifically justifiable due to fundamental differences in mechanism of action, potency, oral bioavailability, and cellular activity. While many PD-1/PD-L1 inhibitors are described, BMS-1001 is uniquely defined by a combination of properties: a specific IC50 of 2.25 nM in a homogenous time-resolved fluorescence (HTRF) binding assay , oral activity , and a distinct X-ray crystal structure when bound to PD-L1 that reveals features contributing to its increased potency compared to predecessors [1]. In contrast, closely related analogs like BMS-1166 show different potency (IC50 1.4-1.6 nM) and may have distinct in vivo profiles, while earlier generation compounds like BMS-8 have dramatically lower potency (IC50 7.2 μM) . Furthermore, monoclonal antibodies, while clinically approved, are not orally active and present different challenges related to immunogenicity, cost, and tissue penetration [2]. Therefore, selecting a compound solely based on its target class without considering these critical, quantifiable differences will introduce variability and may yield data that cannot be directly compared across studies or reliably translated to in vivo models.

Quantitative Differentiation of BMS-1001: A Procurement-Focused Evidence Guide


BMS-1001 vs. BMS-1166: Sub-nanomolar Potency in Cell-Free HTRF Assay

In a direct head-to-head study, BMS-1001 and its close analog BMS-1166 were evaluated in a homogeneous time-resolved fluorescence (HTRF) binding assay. BMS-1001 demonstrated an IC50 of 2.25 nM, while BMS-1166 was slightly more potent with an IC50 of 1.4 nM [1]. This direct comparison establishes the relative potency of BMS-1001 within its immediate chemical series, a critical piece of information for researchers requiring a compound with a specific binding profile for their experimental design. A separate cross-study comparison confirms the IC50 of BMS-1166 to be 1.6 nM .

PD-1/PD-L1 Immune Checkpoint Binding Affinity

BMS-1001 vs. Earlier BMS Compounds: A Leap in Potency Over First-Generation Inhibitors

BMS-1001 represents a substantial improvement in potency over earlier-generation inhibitors from the same discovery program. A class-level inference, supported by published IC50 values, shows BMS-1001 is orders of magnitude more potent. For instance, BMS-8, an earlier PD-L1 inhibitor, has a reported IC50 of 7.2 μM (7,200 nM) . BMS-37 and BMS-105, also earlier compounds, have IC50 values of 100 nM [1]. In comparison, BMS-1001 has an IC50 of 2.25 nM, representing a >3,000-fold improvement over BMS-8 and a 44-fold improvement over BMS-37/105 [REFS-2, REFS-3]. This dramatic increase in potency is attributed to structural features revealed by X-ray crystallography [2].

PD-1/PD-L1 Potency Comparison Drug Discovery

BMS-1001 vs. Incyte-001 and Incyte-011: Superior Binding Activity in a Comparative Study

A comparative study specifically evaluated BMS-1001 alongside two small-molecule PD-L1 inhibitors from Incyte Corporation (Incyte-001 and Incyte-011) using an HTRF assay. In this direct head-to-head comparison, BMS-1001 exhibited the best binding activity with an IC50 of 0.9 nM. Incyte-011 was about six-fold less potent with an IC50 of 5.293 nM, and Incyte-001 was over twelve-fold less potent with an IC50 of 11 nM [1]. This study provides strong, quantitative evidence for the superior binding affinity of BMS-1001 against a set of well-defined, alternative small-molecule inhibitors from a different chemical series.

PD-1/PD-L1 Inhibitor Screening Lead Optimization

BMS-1001 Oral Bioavailability: A Defining Feature vs. Monoclonal Antibodies and Most Small-Molecule Competitors

A critical differentiator for BMS-1001 is its reported oral bioavailability, a property that is absent in therapeutic antibodies and many other small-molecule PD-1/PD-L1 inhibitors. BMS-1001 is explicitly described as an "orally active human PD-L1/PD-1 immune checkpoint inhibitor" . A preliminary half-life of approximately 23 hours has been reported, suggesting a pharmacokinetic profile suitable for in vivo dosing regimens . In contrast, monoclonal antibodies targeting this pathway (e.g., pembrolizumab, nivolumab, atezolizumab) require intravenous administration [1], while close analog BMS-1166 is primarily described for in vitro use [2]. This oral activity is a key advantage for chronic in vivo studies and potentially for therapeutic development.

Oral Bioavailability Pharmacokinetics In Vivo Studies

BMS-1001 Cellular Activity: Demonstrated Reversal of T-Cell Exhaustion vs. In Vitro-Only Competitors

Many PD-1/PD-L1 inhibitors show potent binding in cell-free assays but fail to translate this activity to a cellular context. BMS-1001 is distinguished by its confirmed ability to alleviate PD-L1-induced T-cell exhaustion in a cellular model. In a direct head-to-head study using a Jurkat T-cell reporter assay, both BMS-1001 and BMS-1166 dose-dependently alleviated the inhibitory effect of PD-L1. BMS-1001 demonstrated an EC50 of 253 nM for reversing the PD-1/PD-L1 checkpoint blockade . This functional activity is a critical proof of mechanism that is not universally shared across all PD-L1 binding small molecules. For instance, while BMS-202 has a cellular IC50 of 18 nM, its broader application is limited, and its in vivo profile differs .

T-Cell Activation Immuno-Oncology Functional Assay

Low Cytotoxicity Profile of BMS-1001 vs. Potential Off-Target Effects

A critical attribute for a tool compound used to study immune modulation is a low cytotoxic profile to ensure that observed effects are due to pathway inhibition rather than cell death. BMS-1001 is consistently reported to exhibit "low toxicity towards tested cell lines" [1]. This is a crucial piece of supporting evidence that distinguishes it from compounds with more significant off-target effects or inherent cytotoxicity. While specific quantitative data (e.g., CC50 values) are not widely reported, the qualitative description is a consistent finding across multiple vendor descriptions and the primary literature . This contrasts with some other kinase inhibitors or chemotherapeutic agents used in combination studies, where cytotoxicity can confound results.

Cytotoxicity Safety Pharmacology Compound Selection

Optimal Research and Preclinical Applications for BMS-1001 Based on Validated Evidence


In Vitro Functional Studies of T-Cell Exhaustion and Activation

BMS-1001 is ideally suited for in vitro studies investigating the PD-1/PD-L1 axis in T-cell exhaustion, as its functional activity has been validated in a Jurkat T-cell reporter assay (EC50 of 253 nM) . Its low cellular toxicity allows for extended culture periods without confounding effects, making it a reliable tool for co-culture experiments designed to model the tumor-immune synapse. Researchers can use BMS-1001 to reverse PD-L1-mediated inhibition and assess downstream effects on cytokine production and T-cell proliferation.

In Vivo Preclinical Studies Requiring Oral Dosing

For in vivo efficacy studies in syngeneic tumor models or humanized mouse models, BMS-1001's reported oral activity is a significant advantage . Its preliminary half-life of approximately 23 hours supports once-daily oral gavage , reducing animal handling and stress compared to frequent intraperitoneal or intravenous injections required for antibody therapies or non-oral small molecules. This makes BMS-1001 a practical choice for chronic dosing studies lasting several weeks to evaluate tumor growth inhibition and immune cell infiltration.

Structure-Activity Relationship (SAR) and Chemical Probe Development

The solved X-ray crystal structure of BMS-1001 bound to PD-L1 provides a precise molecular blueprint for its interaction [1]. This structural information, combined with its well-defined potency (IC50 2.25 nM) and the availability of close analogs like BMS-1166 (IC50 1.4 nM), makes BMS-1001 an excellent starting point or reference compound for medicinal chemistry campaigns. Researchers can use BMS-1001 as a benchmark to evaluate new chemical entities designed to improve upon its potency, selectivity, or pharmacokinetic profile.

Comparative Studies Benchmarking Small-Molecule vs. Antibody Checkpoint Inhibitors

BMS-1001 serves as a representative small-molecule PD-1/PD-L1 inhibitor for head-to-head comparisons with clinically approved monoclonal antibodies (e.g., pembrolizumab, nivolumab, atezolizumab) [2]. Such studies are valuable for understanding differences in mechanism (e.g., induction of PD-L1 dimerization vs. simple blockade), tissue penetration, and the potential for combination therapies. Using BMS-1001 in these assays provides a standardized, well-characterized small-molecule comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-1001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.